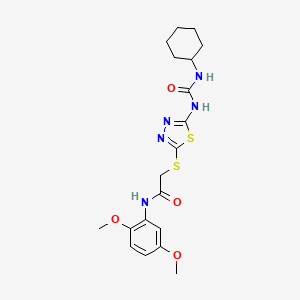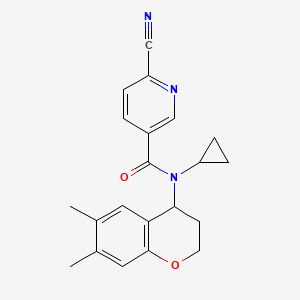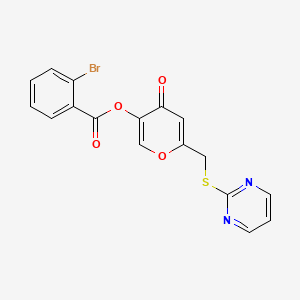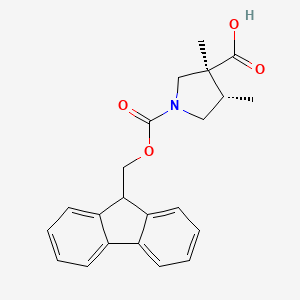
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride, also known as BRL37344, is a β3-adrenoceptor agonist that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Mecanismo De Acción
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a selective β3-adrenoceptor agonist. The compound binds to the β3-adrenoceptor, which is primarily expressed in adipose tissue, and activates a signaling pathway that leads to increased energy expenditure, reduced food intake, and improved glucose metabolism.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has a wide range of biochemical and physiological effects, including:
1. Increased Energy Expenditure: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to increase energy expenditure by activating the β3-adrenoceptor in adipose tissue, leading to the activation of thermogenesis.
2. Reduced Food Intake: The compound has been found to reduce food intake by activating the β3-adrenoceptor in the hypothalamus, leading to the suppression of appetite.
3. Improved Glucose Metabolism: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to improve glucose metabolism by activating the β3-adrenoceptor in skeletal muscle, leading to increased glucose uptake and utilization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective β3-adrenoceptor agonist: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a selective β3-adrenoceptor agonist, which makes it useful for studying the physiological effects of β3-adrenoceptor activation.
2. Wide range of effects: The compound has a wide range of effects on various physiological systems, making it useful for studying the interactions between different physiological systems.
Some of the limitations include:
1. Limited availability: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is not widely available, which can make it difficult to obtain for lab experiments.
2. Potential off-target effects: The compound may have off-target effects on other adrenoceptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride. Some of the potential areas of research include:
1. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride, including the downstream signaling pathways that are activated by β3-adrenoceptor activation.
2. Therapeutic Applications: More research is needed to explore the potential therapeutic applications of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride, including its use as a treatment for obesity, diabetes, and cardiovascular disease.
3. Safety and Efficacy: Additional studies are needed to evaluate the safety and efficacy of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride in humans, as well as to determine the optimal dosing and administration regimens for different applications.
In conclusion, 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a promising compound with a wide range of biochemical and physiological effects. Its selective β3-adrenoceptor agonist activity makes it a useful tool for studying the physiological effects of β3-adrenoceptor activation, and its potential therapeutic applications make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride involves the reaction of 4-bromophenol with 2-amino-1-azepanol in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-chloro-1,2-propanediol to yield the final compound in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of effects on various physiological systems, making it a promising candidate for various research applications. Some of the research applications of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride include:
1. Treatment of Obesity: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to have anti-obesity effects by increasing energy expenditure and reducing food intake.
2. Treatment of Diabetes: The compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
3. Cardiovascular Research: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c16-13-5-7-15(8-6-13)19-12-14(18)11-17-9-3-1-2-4-10-17;/h5-8,14,18H,1-4,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFKZOAFCSRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)




![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)